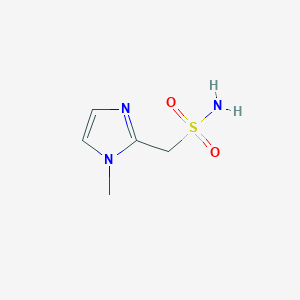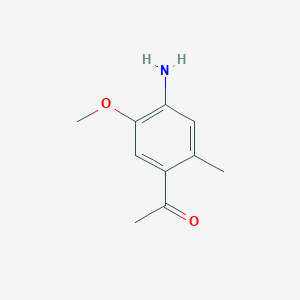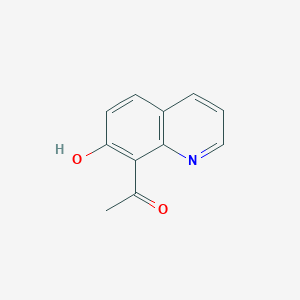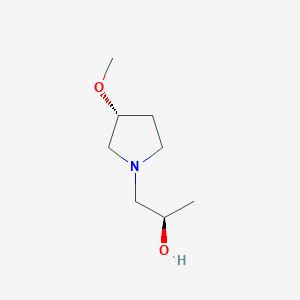![molecular formula C7H4ClN3O B11755597 5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11755597.png)
5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzotriazinones This compound is characterized by a triazine ring fused to a benzene ring, with a chlorine atom at the 5-position and a keto group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoyl chloride with sodium azide, followed by cyclization to form the triazine ring. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow synthesis and the use of safer, greener solvents are often employed to enhance the scalability and environmental sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted benzotriazinones, N-oxides, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as a scaffold for the development of anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a tool compound in biochemical studies to investigate enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Lacks the chlorine substituent at the 5-position.
5-Methylbenzo[d][1,2,3]triazin-4(3H)-one: Contains a methyl group instead of a chlorine atom.
5-Nitrobenzo[d][1,2,3]triazin-4(3H)-one: Contains a nitro group at the 5-position.
Uniqueness
5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic pockets of target proteins .
Propriétés
Formule moléculaire |
C7H4ClN3O |
|---|---|
Poids moléculaire |
181.58 g/mol |
Nom IUPAC |
5-chloro-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-4-2-1-3-5-6(4)7(12)10-11-9-5/h1-3H,(H,9,10,12) |
Clé InChI |
ABEIQAFFSJFQAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=O)NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Fluoropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11755520.png)
![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)


![ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate](/img/structure/B11755528.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755548.png)

![(2R,3aR,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B11755569.png)


![1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane](/img/structure/B11755590.png)

